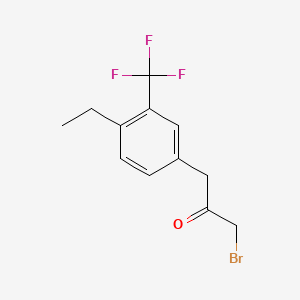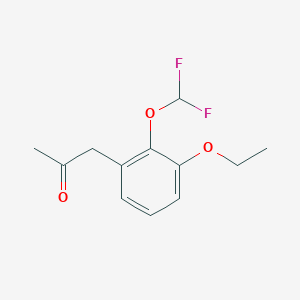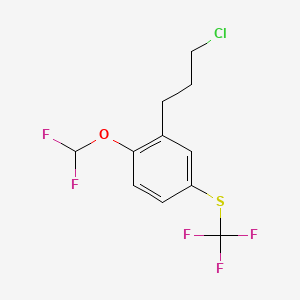
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12BrF3O. This compound features a bromine atom, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid .
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-ethyl-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity.
Pathways Involved: The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
1-Bromo-3-(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine functionalities but lacks the ethyl and propan-2-one groups.
3-Bromo-1,1,1-trifluoroacetone: Contains a trifluoromethyl group and a bromine atom but differs in the carbonyl structure.
Uniqueness: The presence of the ethyl group and the propan-2-one moiety differentiates it from other trifluoromethylated bromides, providing unique opportunities for chemical modifications and applications .
Propiedades
Fórmula molecular |
C12H12BrF3O |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
1-bromo-3-[4-ethyl-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12BrF3O/c1-2-9-4-3-8(5-10(17)7-13)6-11(9)12(14,15)16/h3-4,6H,2,5,7H2,1H3 |
Clave InChI |
BRHMWQVZDMLCGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CC(=O)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)








![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)

![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)
